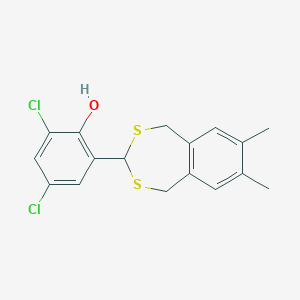![molecular formula C22H17ClN4O2S2 B389233 2-[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]-3-METHYL-5-[3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE](/img/structure/B389233.png)
2-[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]-3-METHYL-5-[3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]-3-METHYL-5-[3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE is a complex organic molecule that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a thiazolidinone ring, and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]-3-METHYL-5-[3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Formation of the thiazolidinone ring: This involves the reaction of a thioamide with a haloketone in the presence of a base.
Formation of the benzothiazole ring: This can be synthesized by the cyclization of a 2-aminothiophenol with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]-3-METHYL-5-[3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]-3-METHYL-5-[3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]-3-METHYL-5-[3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
2-[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]-3-METHYL-5-[3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE: can be compared with similar compounds such as:
- 2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-3-methyl-1,3-thiazolidin-4-one
- 2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-3-methyl-5-(1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one
These compounds share similar structural features but differ in the presence or absence of specific functional groups, leading to variations in their chemical properties and applications. The uniqueness of This compound
Properties
Molecular Formula |
C22H17ClN4O2S2 |
|---|---|
Molecular Weight |
469g/mol |
IUPAC Name |
(2E,5Z)-2-[1-(2-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]-3-methyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17ClN4O2S2/c1-12-17(19(28)27(24-12)14-9-5-4-8-13(14)23)21-26(3)20(29)18(31-21)22-25(2)15-10-6-7-11-16(15)30-22/h4-11H,1-3H3/b21-17+,22-18- |
InChI Key |
MTTSSSXQBPNVAH-CAFBOWOJSA-N |
SMILES |
CC1=NN(C(=O)C1=C2N(C(=O)C(=C3N(C4=CC=CC=C4S3)C)S2)C)C5=CC=CC=C5Cl |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/2\N(C(=O)/C(=C/3\N(C4=CC=CC=C4S3)C)/S2)C)C5=CC=CC=C5Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=C2N(C(=O)C(=C3N(C4=CC=CC=C4S3)C)S2)C)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-[4-(PROPAN-2-YL)PHENYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B389150.png)
![3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389152.png)
![N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide](/img/structure/B389157.png)
![Ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate](/img/structure/B389158.png)
![(2E)-2-(1-ethyl-6-methylquinolin-2(1H)-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389159.png)
![3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE](/img/structure/B389160.png)
![5-[(2E)-5-CHLORO-3-CYCLOHEXYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B389161.png)
![ethyl 2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B389166.png)
![N-(4-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B389167.png)


![5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B389170.png)
![Methyl 2-[[3-(trifluoromethyl)benzoyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B389171.png)
![2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B389173.png)
